Cas no 1428139-00-7 (2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide)

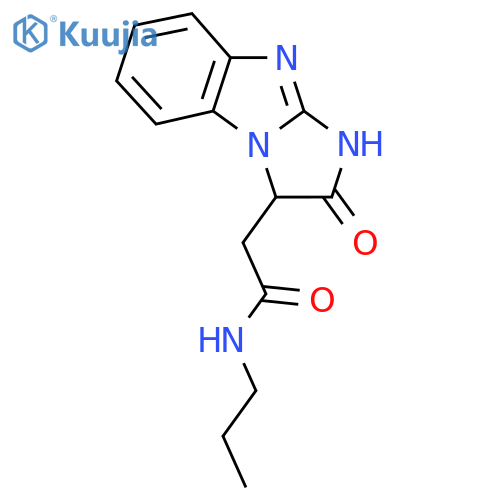

1428139-00-7 structure

商品名:2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide

CAS番号:1428139-00-7

MF:C14H16N4O2

メガワット:272.302442550659

MDL:MFCD27936963

CID:4699825

2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide

- T5965

- 1H-imidazo[1,2-a]benzimidazole-3-acetamide, 2,3-dihydro-2-oxo-N-propyl-

- 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide

-

- MDL: MFCD27936963

- インチ: 1S/C14H16N4O2/c1-2-7-15-12(19)8-11-13(20)17-14-16-9-5-3-4-6-10(9)18(11)14/h3-6,11H,2,7-8H2,1H3,(H,15,19)(H,16,17,20)

- InChIKey: ORPAAUUSEGXBST-UHFFFAOYSA-N

- ほほえんだ: O=C1C(CC(NCCC)=O)N2C3C=CC=CC=3N=C2N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 401

- トポロジー分子極性表面積: 76

2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A774381-1g |

2-(2-OXo-2,3-dihydro-1h-imidazo[1,2-a]benzimidazol-3-yl)-n-propylacetamide |

1428139-00-7 | 95% | 1g |

$178.0 | 2024-08-03 | |

| A2B Chem LLC | AI35255-1g |

2-(2-Oxo-2,3-dihydro-1h-imidazo[1,2-a]benzimidazol-3-yl)-n-propylacetamide |

1428139-00-7 | >95% | 1g |

$439.00 | 2024-04-20 | |

| A2B Chem LLC | AI35255-500mg |

2-(2-Oxo-2,3-dihydro-1h-imidazo[1,2-a]benzimidazol-3-yl)-n-propylacetamide |

1428139-00-7 | >95% | 500mg |

$412.00 | 2024-04-20 | |

| TRC | O134510-1000mg |

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |

1428139-00-7 | 1g |

$ 480.00 | 2022-06-03 | ||

| abcr | AB416516-500 mg |

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |

1428139-00-7 | 500MG |

€195.40 | 2023-02-19 | ||

| TRC | O134510-500mg |

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |

1428139-00-7 | 500mg |

$ 300.00 | 2022-06-03 | ||

| abcr | AB416516-500mg |

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide; . |

1428139-00-7 | 500mg |

€205.00 | 2025-02-18 | ||

| TRC | O134510-250mg |

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |

1428139-00-7 | 250mg |

$ 185.00 | 2022-06-03 | ||

| abcr | AB416516-1 g |

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |

1428139-00-7 | 1 g |

€239.00 | 2023-07-19 | ||

| abcr | AB416516-1g |

2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide; . |

1428139-00-7 | 1g |

€237.00 | 2025-02-18 |

2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1428139-00-7 (2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 57707-64-9(2-azidoacetonitrile)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1428139-00-7)2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide

清らかである:99%

はかる:1g

価格 ($):160.0